5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine
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Overview
Description
5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine: is an organic compound with the molecular formula C7H4BrF4N It is a pyridine derivative, characterized by the presence of a bromine atom at the 5-position and a tetrafluoroethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine typically involves the bromination of 2-(1,2,2,2-tetrafluoroethyl)pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high purity and yield. The product is typically purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The tetrafluoroethyl group can be reduced to form the corresponding ethyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction Reactions: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Major Products:
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of ethyl-substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable for the production of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine involves its interaction with specific molecular targets. The bromine and tetrafluoroethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
- 5-bromo-2-fluoropyridine
- 5-bromo-2-chloropyridine
- 5-bromo-2-methylpyridine
Comparison: 5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical properties compared to other halogenated pyridines. The tetrafluoroethyl group enhances the compound’s stability and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
CAS No. |
60715-33-5 |
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Molecular Formula |
C7H4BrF4N |
Molecular Weight |
258 |
Purity |
95 |
Origin of Product |
United States |
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